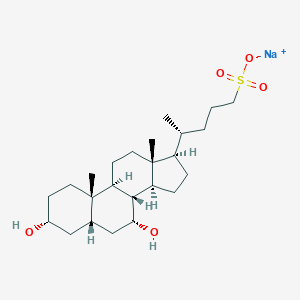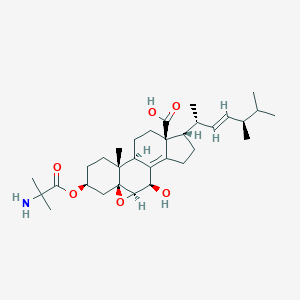![molecular formula C18H17N3O3S B237204 N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide](/img/structure/B237204.png)
N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide, also known as Phenoxybenzamine, is a chemical compound that has been used in scientific research for several decades. It is a potent and irreversible alpha-adrenergic antagonist that has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamidemine irreversibly binds to alpha-adrenergic receptors, preventing the action of catecholamines such as norepinephrine and epinephrine. This results in the relaxation of smooth muscles, dilation of blood vessels, and a decrease in blood pressure.
Biochemical and Physiological Effects:
N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamidemine has several biochemical and physiological effects, including the inhibition of platelet aggregation, the inhibition of catecholamine release, and the inhibition of smooth muscle contraction. It has also been shown to increase the blood flow to the kidneys, liver, and skeletal muscles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamidemine in lab experiments is its potency and irreversibility, which allows for a long-lasting effect on the alpha-adrenergic receptors. However, its irreversible binding also poses a limitation, as it can lead to unwanted side effects and difficulty in reversing its effects.
Direcciones Futuras
There are several future directions for the use of N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamidemine in scientific research. One potential area of study is its use in the treatment of certain types of cancer, as it has been shown to inhibit the growth of tumor cells. Another potential area of study is its use in the treatment of neuropathic pain, as it has been shown to have analgesic effects. Additionally, further research is needed to better understand the long-term effects of N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamidemine on the cardiovascular system and other physiological functions.
Métodos De Síntesis
N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamidemine is synthesized through the reaction of 2-phenoxyacetic acid with 2-aminobenzothiazole in the presence of thionyl chloride. The resulting intermediate is then reacted with 3-chloropropanoyl chloride to form the final product.
Aplicaciones Científicas De Investigación
N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamidemine has been extensively used in scientific research to study the role of alpha-adrenergic receptors in various physiological and pathological conditions. It has been shown to be effective in treating conditions such as hypertension, pheochromocytoma, and Raynaud's disease. Additionally, it has been used to study the role of alpha-adrenergic receptors in the regulation of blood pressure, heart rate, and smooth muscle contraction.
Propiedades
Fórmula molecular |
C18H17N3O3S |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
N-[6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl]propanamide |
InChI |
InChI=1S/C18H17N3O3S/c1-2-16(22)21-18-20-14-9-8-12(10-15(14)25-18)19-17(23)11-24-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,19,23)(H,20,21,22) |
Clave InChI |
RPSAHDXXSMHNDR-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)COC3=CC=CC=C3 |
SMILES canónico |
CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[(4E)-4-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2-phenylacetamide](/img/structure/B237121.png)
![5-nitro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B237136.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)

![2-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B237144.png)

![N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide](/img/structure/B237162.png)

![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)
![2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)
![5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B237170.png)

![1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B237175.png)
![(2E,4E,6Z,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B237195.png)